3-Propan-2-ylthiolane 1,1-dioxide

Description

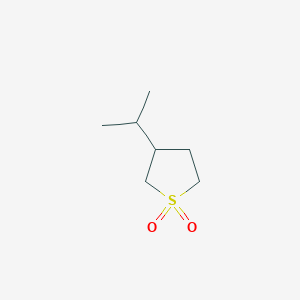

3-Propan-2-ylthiolane 1,1-dioxide is a five-membered sulfone-containing heterocyclic compound with an isopropyl group (-CH(CH₃)₂) at the 3-position of the thiolane ring. The 1,1-dioxide moiety indicates the presence of two oxygen atoms doubly bonded to sulfur, forming a sulfone group.

Properties

CAS No. |

17113-61-0 |

|---|---|

Molecular Formula |

C7H14O2S |

Molecular Weight |

162.25 g/mol |

IUPAC Name |

3-propan-2-ylthiolane 1,1-dioxide |

InChI |

InChI=1S/C7H14O2S/c1-6(2)7-3-4-10(8,9)5-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

KEIWCJFRHAPCIO-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCS(=O)(=O)C1 |

Canonical SMILES |

CC(C)C1CCS(=O)(=O)C1 |

Synonyms |

Thiophene, tetrahydro-3-isopropyl-, 1,1-dioxide (8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between 3-propan-2-ylthiolane 1,1-dioxide and related sulfone-containing heterocycles:

| Compound Name | Molecular Formula | Ring Size | Substituent(s) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₁₄O₂S | 5-membered | Isopropyl at C3 | Non-aromatic, sulfone at S1 |

| Thiete 1,1-dioxide | C₃H₆O₂S | 4-membered | None | Strained four-membered sulfone ring |

| 3-Chlorothiete 1,1-dioxide | C₃H₅ClO₂S | 4-membered | Chlorine at C3 | Electrophilic Cl for substitution |

| 3-(Propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide | C₁₀H₁₁NO₃S | 6-membered (fused benzene) | Isopropyloxy at C3 | Aromatic benzothiazole core, sulfone |

Key Observations :

- Ring Size and Strain : Thiete 1,1-dioxide (4-membered) exhibits higher ring strain compared to the 5-membered thiolane derivative, influencing reactivity in cycloaddition or substitution reactions .

- Aromaticity: Benzothiazole derivatives (e.g., 3-(propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide) benefit from aromatic stabilization, enhancing thermal stability relative to non-aromatic sulfones .

Reactivity and Stability

Hydrolysis and Moisture Sensitivity

- This compound : Likely susceptible to hydrolysis under acidic or basic conditions due to the electrophilic sulfone group, analogous to N-acylated 1,2-thiazetidine 1,1-dioxides, which hydrolyze to sulfonic acids .

- Thiete 1,1-dioxide: Demonstrates moderate stability but undergoes Diels-Alder reactions with dienophiles, leveraging its strained ring system .

- Nifurtimox (Tetrahydro-3-methyl-4-[(5-nitrofurfurylidene)amino]-2H-1,4-thiazine 1,1-dioxide): A pharmacologically active sulfone, its nitro group enhances electrophilicity, facilitating redox-based biological activity .

Data Table: Comparative Properties

| Property | This compound | Thiete 1,1-dioxide | 3-Chlorothiete 1,1-dioxide | 3-(Propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~178.26 (estimated) | 122.14 | 156.59 | 225.26 |

| Ring Strain | Low | High | High | Low (aromatic stabilization) |

| Hydrolysis Susceptibility | Moderate | Low | High (Cl substituent) | Low |

| Synthetic Applications | Potential alkylation substrate | Cycloaddition | Substitution reactions | Pharmaceuticals, materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.